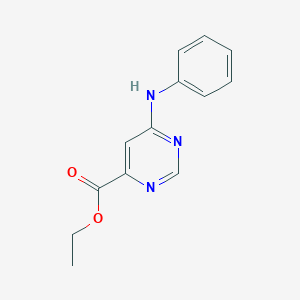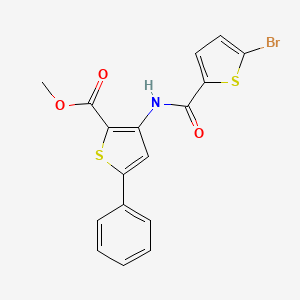
3-Dimethylphosphorylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylphosphorylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C₈H₁₀FO₃PS. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylphosphoryl group and a benzenesulfonyl fluoride moiety, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylphosphorylbenzenesulfonyl fluoride typically involves the reaction of sulfonates or sulfonic acids with fluorinating agents. One common method is the chlorine-fluorine exchange reaction, where arenesulfonyl chlorides are treated with aqueous potassium fluoride (KF) or potassium bifluoride (KHF₂) under mild conditions . This method is favored for its simplicity and efficiency in producing sulfonyl fluorides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the chlorine-fluorine exchange reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylphosphorylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Sulfur(VI) Fluoride Exchange (SuFEx): This reaction generates specific covalent linkages between proteins in cells and in vivo, which is useful for studying protein-protein interactions and developing covalent protein drugs.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), potassium bifluoride (KHF₂), and phase transfer catalysts like 18-crown-6-ether. The reactions are typically carried out under mild conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl derivatives, while SuFEx reactions result in covalently linked protein complexes .
Scientific Research Applications
3-Dimethylphosphorylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylbenzenesulfonyl fluoride involves its reactivity as a sulfonyl fluoride electrophile. It can modify reactive serine residues in proteins, making it a valuable tool for studying enzyme activity and protein interactions . The compound’s ability to form stable covalent linkages with proteins under physiological conditions is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and use as a protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Used in radiolabeling for positron emission tomography (PET) imaging.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
Uniqueness
3-Dimethylphosphorylbenzenesulfonyl fluoride is unique due to its combination of a dimethylphosphoryl group and a benzenesulfonyl fluoride moiety, which enhances its reactivity and versatility in chemical reactions. Its ability to participate in SuFEx reactions and form stable covalent linkages with proteins sets it apart from other sulfonyl fluorides .
Properties
IUPAC Name |
3-dimethylphosphorylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDHTQAOLBKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2857367.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2857368.png)

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide](/img/structure/B2857371.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2857372.png)
![3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2857373.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![N-prop-2-enyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2857381.png)
![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2857383.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)
![2-[(Oxolan-3-yl)methoxy]acetonitrile](/img/structure/B2857387.png)

